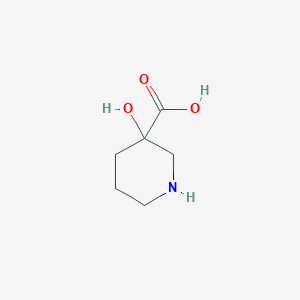

3-羟基哌啶-3-羧酸

描述

Synthesis Analysis

The synthesis of 3-Hydroxypiperidine-3-carboxylic acid and its derivatives involves several methods. For instance, one approach involves the design, synthesis, and herbicidal activity evaluation of a series of novel indole-3-carboxylic acid derivatives as auxin receptor protein TIR1 antagonists . Another method involves a nucleophilic acyl substitution pathway in which the carboxylic acid is first converted into an acyl chlorosulfite intermediate, thereby replacing the –OH of the acid with a much better leaving group .

Molecular Structure Analysis

The molecular structure of 3-Hydroxypiperidine-3-carboxylic acid can be analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods help in optimizing the molecular structures of the compound. The Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .

Chemical Reactions Analysis

The chemical reactions involving 3-Hydroxypiperidine-3-carboxylic acid are complex and involve multiple steps. For instance, the reaction proceeds via acid-mediated alkyne functionalization with enamine formation, which generates an iminium ion. Subsequent reduction leads to piperidine formation .

Physical And Chemical Properties Analysis

Carboxylic acids, such as 3-Hydroxypiperidine-3-carboxylic acid, are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .

科学研究应用

GABA 受体相互作用和神经元摄取

3-羟基哌啶-3-羧酸及其衍生物已被探索其与 γ-氨基丁酸 (GABA) 受体和神经元摄取系统相互作用。一些化合物,包括 3-羟基哌啶-3-羧酸的变体,已显示出与 GABA 受体的选择性相互作用和对 GABA 摄取系统的抑制作用,尽管它们的功效有所不同 (Jacobsen 等,1982)。

氧化 C-C 键断裂

研究表明,使用三氟乙酸中的亚硝酸钠可以有效氧化裂解 N-烷氧羰基化环胺的碳-碳键。这个过程允许将光学活性 3-羟基哌啶衍生物转化为其他重要的化合物 (Onomura 等,2008)。

手性双环 3-羟基哌啶的合成

另一个应用涉及合成新的手性双环 3-羟基哌啶,这证明了在氮杂双环[3.3.0]辛烷体系的环扩大中具有高非对映选择性。这个过程是利用工业废料合成有价值的化学化合物的一个重要例子 (Wilken 等,1997)。

对映选择性合成策略

3-羟基哌啶基序被认为是各种生物相关化合物中的一种特权结构元素。这些化合物的对映选择性合成策略已被广泛研究,突出了该基序在天然产物合成中的重要性 (Wijdeven 等,2010)。

安全和危害

未来方向

The future directions for research on 3-Hydroxypiperidine-3-carboxylic acid and its derivatives are vast. For instance, there is a need for more research on the synthesis of S-NBHP, a critical chiral intermediate in the synthesis of pharmaceuticals, including ibrutinib . Additionally, there is a need for more research on the bioproduction of 3-HP, an economically important platform compound .

属性

IUPAC Name |

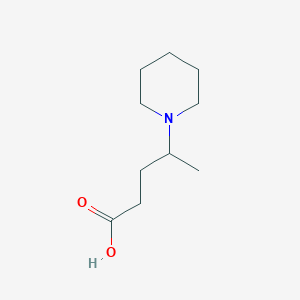

3-hydroxypiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-5(9)6(10)2-1-3-7-4-6/h7,10H,1-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGNTNPGJKQIGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3285528.png)